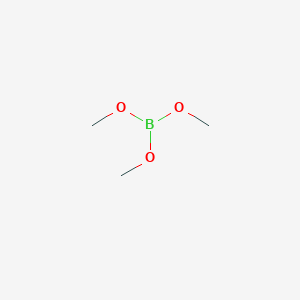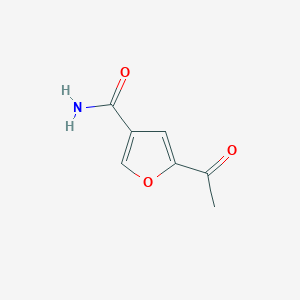
5-Acetylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetylfuran-3-carboxamide, also known as AFC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of furan derivatives and has a molecular formula of C7H7NO2. AFC has gained significant attention due to its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-Acetylfuran-3-carboxamide is not yet fully understood, but it is believed to exert its effects through its antioxidant and anti-inflammatory properties. 5-Acetylfuran-3-carboxamide has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and inflammation. 5-Acetylfuran-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
5-Acetylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to cellular damage and the development of various diseases. 5-Acetylfuran-3-carboxamide has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage. Additionally, 5-Acetylfuran-3-carboxamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Acetylfuran-3-carboxamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help reduce cellular damage and inflammation. Additionally, 5-Acetylfuran-3-carboxamide is relatively easy to synthesize and purify, making it readily available for scientific research. However, one limitation of using 5-Acetylfuran-3-carboxamide in lab experiments is its potential toxicity at high doses, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-Acetylfuran-3-carboxamide. One potential direction is the development of novel derivatives of 5-Acetylfuran-3-carboxamide with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of 5-Acetylfuran-3-carboxamide's potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Acetylfuran-3-carboxamide and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis of 5-Acetylfuran-3-carboxamide can be achieved through the reaction of furan-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization using a suitable solvent. This method has been widely used in the production of 5-Acetylfuran-3-carboxamide for scientific research purposes.
Applications De Recherche Scientifique
5-Acetylfuran-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-Acetylfuran-3-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
5-acetylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-2-5(3-11-6)7(8)10/h2-3H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPKHQPBFDIDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

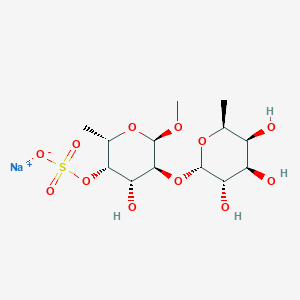
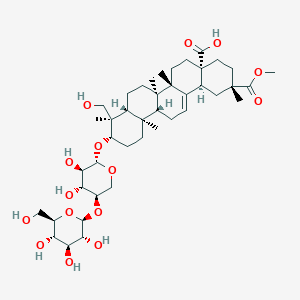

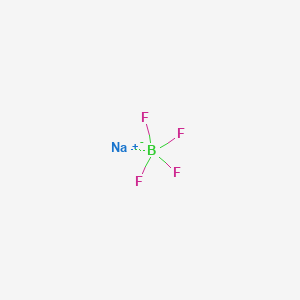
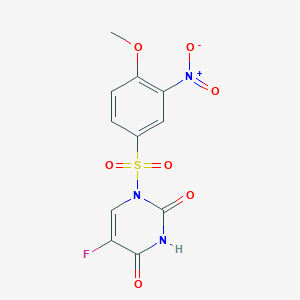
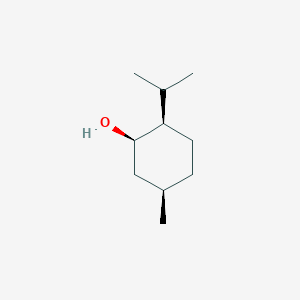
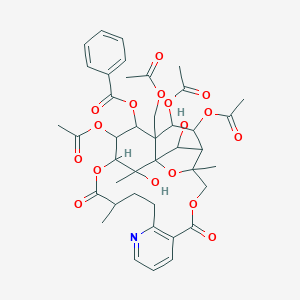
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
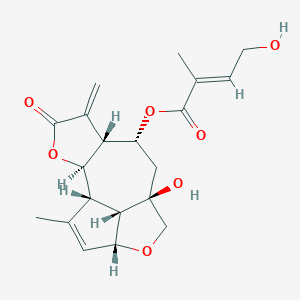
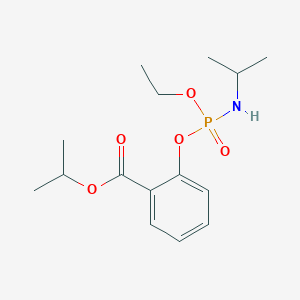
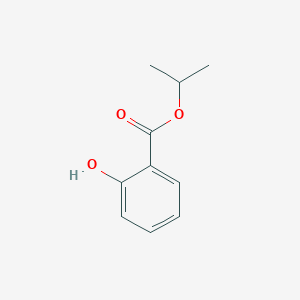
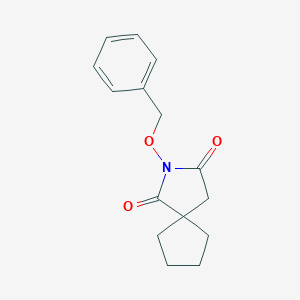
![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)
